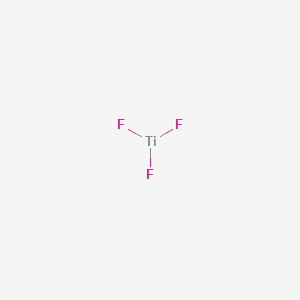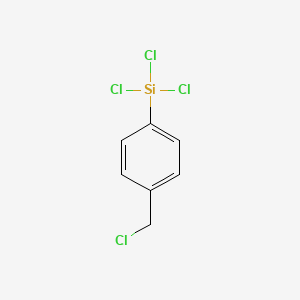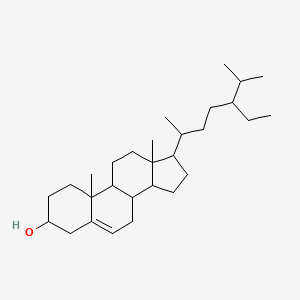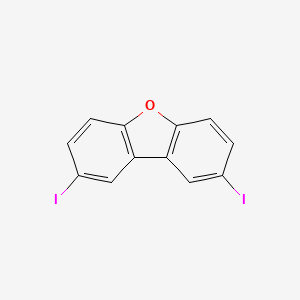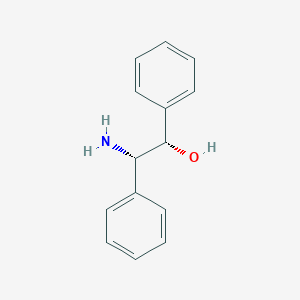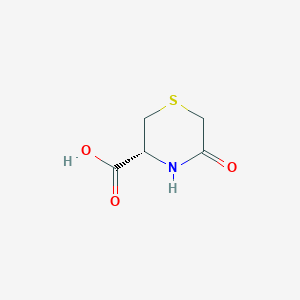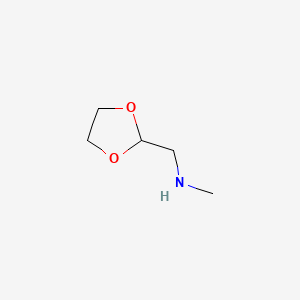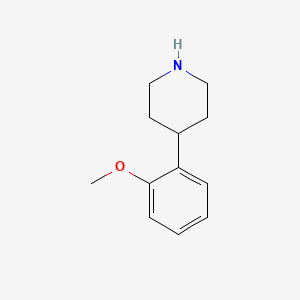
5-Chloroquinazoline-2,4-diol
Übersicht
Beschreibung
5-Chloroquinazoline-2,4-diol, also known as 5-Chloroquinazoline-2,4(1H,3H)-dione, is a chemical compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of quinazoline-2,4-diones, which includes 5-Chloroquinazoline-2,4-diol, has been studied extensively. One method involves the transformation of CO2 and 2-aminobenzonitriles in a series of ionic liquids (ILs). It was found that 1-butyl-3-methylimidazolium acetate ( [Bmim]Ac), a simple and easily prepared IL, could act as both solvent and catalyst .
Molecular Structure Analysis
The molecular structure of 5-Chloroquinazoline-2,4-diol contains a total of 19 bonds; 14 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 urea (-thio) derivative, and 1 imide(s) (-thio) .
Physical And Chemical Properties Analysis
5-Chloroquinazoline-2,4-diol has a predicted density of 1.475±0.06 g/cm3 . It is recommended to be stored in a dry room at room temperature . The compound has a predicted pKa value of 9.82±0.20 .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Quinazoline derivatives are pivotal in organic synthesis due to their presence in numerous natural products and pharmaceuticals. The compound 5-Chloroquinazoline-2,4-diol serves as a versatile intermediate for synthesizing complex molecules. Its chlorine atom can undergo various substitution reactions, enabling the creation of a wide array of quinazoline derivatives with potential biological activities .
Medicinal Chemistry
In medicinal chemistry, 5-Chloroquinazoline-2,4-diol is utilized for its potential to modify solubility, lipophilicity, and polarity of pharmaceutical compounds. This modification can enhance potency, selectivity, and metabolic stability of drugs, making it a valuable compound for drug discovery and development .
Material Sciences
The quinazoline core of 5-Chloroquinazoline-2,4-diol is found in functional organic materials. Its unique structure can be incorporated into polymers or small molecules to alter their electronic and optical properties, which is beneficial for developing new materials with specific characteristics .
Catalysis
Transition metal-catalyzed synthesis often employs 5-Chloroquinazoline-2,4-diol as a substrate. The compound can participate in C-H activation and cascade reactions, leading to the formation of novel quinazoline scaffolds. These scaffolds are essential for catalytic processes in synthetic chemistry .
Agrochemistry
Quinazoline derivatives, including 5-Chloroquinazoline-2,4-diol , are explored for their use in agrochemicals. Their structural diversity allows for the synthesis of compounds that can act as herbicides, pesticides, or fungicides, contributing to the protection of crops and yield enhancement .
Bioactive Small Molecule Research
The bioactivity of quinazoline derivatives makes 5-Chloroquinazoline-2,4-diol a significant compound in the study of bioactive small molecules. It can be used to synthesize compounds with potential antibacterial, antifungal, or antiviral properties, which are crucial for developing new treatments .
Pharmacophore Development
5-Chloroquinazoline-2,4-diol: can act as a pharmacophore, a part of a molecular structure responsible for a drug’s biological activity. Researchers can use it to design and synthesize new compounds with desired biological effects, aiding in the discovery of novel therapeutics .
Cross-Coupling Reactions
In cross-coupling reactions, 5-Chloroquinazoline-2,4-diol is a valuable halogenated precursor. It can undergo reactions such as Suzuki-Miyaura and Buchwald-Hartwig coupling to yield polysubstituted derivatives, which have applications in pharmaceuticals and material sciences .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-chloro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-2-1-3-5-6(4)7(12)11-8(13)10-5/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCKCOHWDCSDCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30318963 | |
| Record name | 5-Chloroquinazoline-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30318963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroquinazoline-2,4-diol | |
CAS RN |
78754-81-1 | |
| Record name | 78754-81-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloroquinazoline-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30318963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


